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Compound of Interest

Compound Name: Benzomalvin C

Cat. No.: B1244878

Abstract and Strategic Overview

Benzomalvin C is a tetracyclic quinazolinobenzodiazepine alkaloid produced by Penicillium
species (e.g., P. spathulatum). Structurally, it is distinguished by a labile oxirane (epoxide)
moiety fused to the benzodiazepine ring, differentiating it from its congeners, Benzomalvin A
(saturated) and Benzomalvin B (unsaturated/imine). While Benzomalvin A is a potent
Substance P (neurokinin NK1) inhibitor, Benzomalvin C exhibits unique cytotoxicity profiles
and serves as a critical intermediate in understanding the oxidative metabolism of this alkaloid
class.

This guide details a Total Synthesis Strategy prioritizing the Intramolecular Aza-Wittig
methodology. This route is selected for its rigorous regiocontrol and ability to construct the
sensitive 6-7-6 fused ring system under mild conditions, minimizing the risk of premature
epoxide ring opening. A secondary "Biomimetic" route is discussed for high-throughput analog
generation.

Key Synthetic Challenges

o Tetracyclic Core Construction: Fusing the quinazolinone and 1,4-benzodiazepine rings
without racemization of the amino acid-derived stereocenter.

e Regioselectivity: Ensuring the correct orientation of the anthranilic acid moieties.
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» Late-Stage Oxidation: Installing the epoxide functionality (Benzomalvin C) on the sterically
crowded benzodiazepine alkene (Benzomalvin B) with high diastereoselectivity.

Retrosynthetic Analysis

The synthesis of Benzomalvin C is best approached via a linear sequence targeting the
Benzomalvin B (alkene) precursor, followed by stereoselective epoxidation. The core skeleton
is disassembled into two anthranilic acid equivalents and one

-methyl-L-phenylalanine unit.

Retrosynthetic Logic (Graphviz)
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Figure 1: Retrosynthetic disassembly of Benzomalvin C via the Benzomalvin B/A manifold.

Detailed Synthetic Protocol

This protocol is adapted from the authoritative works of Sugimori, Eguchi, and recent
optimization by Basak et al., focusing on the Aza-Wittig route for core construction.
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Phase 1: Construction of the Benzodiazepine Precursor

Objective: Synthesize the functionalized dipeptide intermediate.
o Starting Materials:

-Boc-Anthranilic acid,
-Methyl-L-phenylalanine methyl ester.

e Coupling Reaction:

[¢]

Reagents: EDC-HCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).

[¢]

Solvent: DMF (Anhydrous).

Conditions: Stir at

[e]

for 12 h.

o

Work-up: Dilute with EtOAc, wash with 1N HCI, sat. NaHCO

, and brine.[1] Dry over Na

SO

» Deprotection & Cyclization:
o Treat the dipeptide with TFA/DCM (1:1) to remove the Boc group.

o Neutralize and reflux in Toluene with catalytic acetic acid to induce cyclization to the 1,4-

benzodiazepine-2,5-dione.

Phase 2: Quinazolinone Annelation (The Aza-Wittig Step)

Objective: Fuse the quinazolinone ring onto the benzodiazepine core. This is the critical step

defining the scaffold.

Step 2.1: Imide Formation
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e Substrate: 1,4-Benzodiazepine-2,5-dione derivative from Phase 1.
e Reagents:

-Azidobenzoyl chloride (1.2 equiv), LIHMDS (Lithium hexamethyldisilazide, 1.1 equiv).

e Protocol:

[¢]

Dissolve substrate in dry THF at

o Add LiIHMDS dropwise to generate the amide enolate.
o Cannulate

-azidobenzoyl chloride into the mixture.

o Stir for 30 min at

, then warm to RT.

o Observation: Formation of the
-acylated imide intermediate (Azide precursor).
Step 2.2: Staudinger/Aza-Wittig Cyclization
o Reagents: Tributylphosphine (
-Bu
P, 1.2 equiv) or Triphenylphosphine (PPh
).

e Solvent: Toluene (degassed).
e Protocol:

o Add phosphine to the azide intermediate solution at RT.
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o Mechanism: Formation of the iminophosphorane (

) occurs with evolution of N
gas.

o Heat to reflux (

) for 4—6 hours.

o The iminophosphorane attacks the adjacent imide carbonyl (intra-molecularly), eliminating
phosphine oxide.

o Product:(-)-Benzomalvin A (Saturated Core).
o Purification: Flash chromatography (SiO

, EtOAc/Hexane).

Phase 3: Oxidation to Benzomalvin C

Objective: Convert Benzomalvin A to Benzomalvin C via the alkene (Benzomalvin B).

Step 3.1: Dehydrogenation (Formation of Benzomalvin B)

Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

o Conditions: Reflux in Benzene or Dioxane for 2—4 h.
e Outcome: Introduction of the C11-C12 double bond.
 Validation: Loss of C11/C12 proton signals in
-NMR; appearance of alkene signature.
Step 3.2: Stereoselective Epoxidation (Formation of Benzomalvin C)

e Reagents:
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-CPBA (
-Chloroperoxybenzoic acid, 1.1 equiv) or DMDO (Dimethyldioxirane).

e Solvent: DCM (
)[1]

» Protocol:
o Dissolve Benzomalvin B in DCM.
o Add

-CPBA slowly at

o Monitor by TLC (Benzomalvin C is more polar than B).
o Quench: Sat. Na

S
O

(to remove excess peroxide) followed by NaHCO

o Yield: Typically 60—75%.

o Stereochemistry: The epoxide typically forms trans to the bulky phenyl group, but mixtures
may occur. HPLC purification is required.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the Aza-Wittig mechanism, the most elegant method for
constructing the quinazolinone moiety.
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Figure 2: Mechanism of the Aza-Wittig Quinazolinone Annelation.[2]

Troubleshooting & Optimization (Expert Insights)
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Challenge

Symptom

Root Cause

Expert Solution

Low Yield in Aza-
Wittig

Incomplete cyclization

Steric hindrance at the

imide carbonyl.

Switch from PPh
to PBu

(more nucleophilic).
Increase reflux time in

Xylene (

).

Epoxide Hydrolysis

Product degradation

Acidic work-up or

silica acidity.

Use neutral alumina
for purification or
deactivate silica with
1% Et

N. Store Benzomalvin
Cat

Racemization

Loss of optical activity

Base-mediated proton

abstraction at the

-carbon of Phe.

Use LIHMDS at strictly

for the acylation step.
Avoid warming before

quenching.

Incomplete Oxidation

Mixture of Aand B

Sluggish
dehydrogenation.

Use activated MnO

(excess) in refluxing
chloroform, or switch
to photo-oxidation with
singlet oxygen if

chemical oxidants fail.

Characterization Data Summary

For valid identification of Benzomalvin C, compare against these consensus values derived

from natural isolates and total synthesis.
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Benzomalvin A

Benzomalvin B

Benzomalvin C

Property .

(Precursor) (Intermediate) (Target)

C C C

H H H
Molecular Formula

N N N

O O O
Mol.[3][4][5] Weight 382.42 380.40 395.41

3437 cm

1680, 1650 cm

1695, 1655 cm

Key IR Signals
(Amides) (br), 1690 cm
MS (ESI+) 382 [M+H] 380 [M+H] 396 [M+H]
o Cl1-H C11=C12 (Alkene Epoxide
Distinctive NMR ) ) )
(Doublet/Multiplet) shift) proton/carbon signals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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